molecular formula C12H12N2O2 B11892292 Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate

Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B11892292
M. Wt: 216.24 g/mol
InChI Key: VHMQRJATKFOGRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the reaction of ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate with potassium vinyltrifluoroborate in the presence of a palladium catalyst (PdCl2(dppf)-CH2Cl2) and triethylamine in n-propanol. The reaction is carried out in a sealed tube, purged with nitrogen, and heated to 100°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the bacterial protein FtsZ, which is essential for cell division in Streptococcus pneumoniae . This inhibition disrupts the bacterial cell cycle, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate is unique due to its vinyl group, which allows for additional functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new pharmaceuticals and materials .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

ethyl 6-ethenylimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C12H12N2O2/c1-3-9-5-6-11-13-7-10(14(11)8-9)12(15)16-4-2/h3,5-8H,1,4H2,2H3

InChI Key

VHMQRJATKFOGRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)C=C

Origin of Product

United States

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